[1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol

Lipophilicity ADME Permeability

Select this specific fluorinated pyrrolidine scaffold for your medicinal chemistry program. The ortho-fluoro substitution and 3-hydroxymethyl group provide a balanced logP (1.2), offering a measurable solubility advantage over lipophilic chloro-fluoro analogs (est. logP ~2.4). This primary alcohol handle enables rapid library diversification via oxidation, esterification, or nucleophilic displacement, while the single fluorine serves as a sensitive ¹⁹F NMR probe. Ideal for fragment-based drug discovery (FBDD).

Molecular Formula C12H14FNO2
Molecular Weight 223.24 g/mol
CAS No. 1248471-11-5
Cat. No. B1467107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol
CAS1248471-11-5
Molecular FormulaC12H14FNO2
Molecular Weight223.24 g/mol
Structural Identifiers
SMILESC1CN(CC1CO)C(=O)C2=CC=CC=C2F
InChIInChI=1S/C12H14FNO2/c13-11-4-2-1-3-10(11)12(16)14-6-5-9(7-14)8-15/h1-4,9,15H,5-8H2
InChIKeyLCVVCETVTNGYTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview: [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol (CAS 1248471-11-5) for Drug Discovery and Chemical Synthesis


[1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol (CAS 1248471-11-5) is a fluorinated pyrrolidine derivative with the molecular formula C₁₂H₁₄FNO₂ and a molecular weight of 223.24 g/mol [1]. The compound features a 2-fluorobenzoyl group N-linked to a pyrrolidine ring, which is further substituted with a hydroxymethyl group at the 3-position [1]. This structural architecture places it within a class of N-acylated pyrrolidine scaffolds that are frequently employed as intermediates in medicinal chemistry and as building blocks for enzyme inhibitor or receptor modulator programs [2].

Why Generic Substitution Fails: Structure-Specific Property Differentiation for CAS 1248471-11-5


In-class pyrrolidine derivatives cannot be interchanged without consequence. Substitution patterns on the benzoyl moiety (e.g., ortho-fluoro vs. para-fluoro vs. chloro-fluoro combinations) and the pyrrolidine ring (e.g., presence or absence of a hydroxymethyl handle) fundamentally alter lipophilicity (logP), hydrogen bonding capacity, and steric bulk—all of which critically influence passive permeability, metabolic stability, target binding conformation, and synthetic tractability [1]. The 2-fluorobenzoyl group confers a distinct electronic and steric environment compared to other halogenated or unsubstituted analogs, and the hydroxymethyl group provides a polar, reactive handle not present in the parent ketone or simpler N-benzoyl pyrrolidines . The quantitative evidence below demonstrates where these structural distinctions translate into measurable physicochemical differences that directly inform selection decisions.

Quantitative Differentiation Guide: CAS 1248471-11-5 vs. Closest Analogs


Lipophilicity Tuning: Ortho-Fluoro Reduces logP Relative to Chloro Analogs

The ortho-fluorobenzoyl substitution in CAS 1248471-11-5 yields a calculated XLogP3-AA of 1.2, which is markedly lower than the 2.4–2.6 range estimated for closely related chloro-fluoro analogs such as [1-(2-chloro-4-fluorobenzoyl)pyrrolidin-3-yl]methanol (MW 257.69) and [1-(2-chloro-6-fluorobenzoyl)pyrrolidin-3-yl]methanol (MW 257.69) [1]. The difference arises because the fluorine atom contributes less to lipophilicity than a chlorine atom in the same ortho position, while the ortho-substitution geometry also influences solvation [2].

Lipophilicity ADME Permeability logP

Hydrogen Bonding Capacity: The Hydroxymethyl Group Adds a Donor Not Present in Parent Ketones

CAS 1248471-11-5 possesses one hydrogen bond donor (the hydroxyl proton) and three hydrogen bond acceptors (the amide carbonyl oxygen, the hydroxyl oxygen, and the fluorine atom) [1]. This contrasts with the related compound 1-(2-fluorobenzoyl)pyrrolidine (MW 193.22), which has zero hydrogen bond donors and two acceptors (amide carbonyl and fluorine) [2]. The presence of the hydroxymethyl group increases both polarity and the capacity for specific, directional intermolecular interactions with biological targets or synthetic reagents.

Hydrogen Bonding Binding Affinity Solubility Reactivity

Molecular Weight and Synthetic Accessibility: Optimal Balance for Fragment-to-Lead Campaigns

With a molecular weight of 223.24 g/mol, CAS 1248471-11-5 occupies a favorable position in the 'lead-like' chemical space (typically 250–350 Da), being significantly lighter than di-substituted halogen analogs (MW ~257–274) yet heavier and more functionally dense than simple N-benzoyl pyrrolidines (MW ~193–207) [1]. Its computed rotatable bond count is 2, indicating moderate conformational flexibility [2]. This profile makes it an attractive starting point for fragment growth or scaffold hopping, where both synthetic tractability and room for molecular weight addition during optimization are key considerations.

Fragment-Based Drug Discovery FBDD Lead-Likeness Synthetic Handle

High-Impact Research and Industrial Applications for CAS 1248471-11-5 Based on Physicochemical Evidence


Medicinal Chemistry: Early-Stage Lead Optimization and Fragment Growth

The balanced logP (1.2), moderate molecular weight (223.24 Da), and presence of both a hydrogen bond donor and acceptors make this compound an ideal core scaffold for fragment-based drug discovery (FBDD) or early lead optimization [1]. Its relatively low lipophilicity (compared to chloro-fluoro analogs) suggests a better starting point for programs concerned with solubility and metabolic stability, while the hydroxymethyl group offers a convenient vector for iterative functionalization to probe structure-activity relationships (SAR) [1].

Chemical Biology: Fluorinated Probe Development for 19F NMR Studies

The single fluorine atom in the ortho position of the benzoyl ring provides a sensitive probe for 19F NMR spectroscopy without introducing excessive lipophilicity or molecular weight . This enables the study of ligand-protein interactions, conformational changes, and metabolic fate in complex biological matrices. The compound's relatively low molecular weight and polar hydroxymethyl group further enhance its suitability as a starting point for developing biophysical probes .

Synthetic Chemistry: Versatile Intermediate with a Reactive Hydroxymethyl Handle

The 3-hydroxymethyl group on the pyrrolidine ring is a key differentiator from simpler N-benzoyl pyrrolidines [2]. This primary alcohol can be selectively oxidized to an aldehyde or carboxylic acid, converted to a leaving group (e.g., mesylate, tosylate) for nucleophilic displacement, or used directly in esterification and etherification reactions. This enables the rapid generation of diverse compound libraries from a single, commercially available starting material, increasing synthetic efficiency in medicinal chemistry programs [2].

Comparative Procurement: Strategic Selection Over Halogenated Analogs

For programs where lipophilicity reduction is a priority, CAS 1248471-11-5 (XLogP3-AA 1.2) offers a measurable advantage over more lipophilic chloro-fluoro analogs (estimated XLogP3 ~2.4–2.6) [1]. This translates to potentially better aqueous solubility and lower non-specific binding in early assays. Conversely, for applications requiring higher metabolic stability via halogen blocking, the chloro-fluoro analogs may be more appropriate. The quantitative logP difference provides a data-driven basis for this selection decision [1].

Technical Documentation Hub

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